![molecular formula C26H28ClN3 B4674833 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Vue d'ensemble
Description
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole, also known as CERC-501, is a novel small molecule drug that has shown potential in treating various neuropsychiatric disorders. It belongs to the class of selective kappa opioid receptor antagonists and has been extensively studied for its therapeutic potential in treating depression, anxiety, and substance abuse disorders.
Mécanisme D'action
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole is a selective kappa opioid receptor antagonist that binds to the kappa opioid receptor in the brain. The kappa opioid receptor is involved in the regulation of mood, anxiety, and stress responses. By blocking the kappa opioid receptor, 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole increases the availability of endogenous opioids, such as enkephalins and endorphins, which are involved in the regulation of mood and pain perception. This mechanism of action has been shown to be effective in treating various neuropsychiatric disorders.
Biochemical and Physiological Effects:
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids, such as enkephalins and endorphins, in the brain. It has also been shown to decrease the levels of stress hormones, such as cortisol, in the blood. These effects have been associated with the therapeutic potential of 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole in treating neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It also has good bioavailability and pharmacokinetics, which makes it easier to administer and study in animal models. However, 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has some limitations for lab experiments. It is a relatively new drug, and there is limited information available on its long-term safety and efficacy. It is also expensive to synthesize, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole. One direction is to further elucidate its mechanism of action and identify potential targets for its therapeutic use. Another direction is to conduct large-scale clinical trials to evaluate its safety and efficacy in humans. Additionally, 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole could be studied in combination with other drugs to enhance its therapeutic potential. Finally, 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole could be studied in animal models of other neuropsychiatric disorders to evaluate its potential for treating a wider range of disorders.
Applications De Recherche Scientifique
3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has been extensively studied for its therapeutic potential in various neuropsychiatric disorders. It has shown promising results in preclinical studies for treating depression, anxiety, and substance abuse disorders. The drug has also been studied for its potential in treating pain and inflammation. Clinical trials have been conducted to evaluate the safety and efficacy of 3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole in humans, and the results have been encouraging.
Propriétés
IUPAC Name |
3-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZCKDVLYUGUMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.